Methyl 3-(ethoxymethyl)-2-oxopent-3-enoate
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Overview
Description
Methyl 3-(ethoxymethyl)-2-oxopent-3-enoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its unique structure, which includes an ethoxymethyl group and a 2-oxopent-3-enoate moiety. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(ethoxymethyl)-2-oxopent-3-enoate typically involves esterification reactions. One common method is the reaction of 3-(ethoxymethyl)-2-oxopent-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(ethoxymethyl)-2-oxopent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(ethoxymethyl)-2-oxopentanoic acid.
Reduction: Formation of 3-(ethoxymethyl)-2-hydroxypent-3-enoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(ethoxymethyl)-2-oxopent-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(ethoxymethyl)-2-oxopent-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methoxymethyl)-2-oxopent-3-enoate
- Ethyl 3-(ethoxymethyl)-2-oxopent-3-enoate
- Methyl 3-(ethoxymethyl)-2-oxopentanoate
Uniqueness
Methyl 3-(ethoxymethyl)-2-oxopent-3-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for specific applications in chemical synthesis and biological studies.
Properties
CAS No. |
820977-02-4 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 3-(ethoxymethyl)-2-oxopent-3-enoate |
InChI |
InChI=1S/C9H14O4/c1-4-7(6-13-5-2)8(10)9(11)12-3/h4H,5-6H2,1-3H3 |
InChI Key |
SWBPDHCJCVNYRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=CC)C(=O)C(=O)OC |
Origin of Product |
United States |
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